Tapentadol-d5 N-Oxide is a stable isotope-labeled derivative of tapentadol, a synthetic analgesic used primarily for pain management. The compound is characterized by its unique molecular structure, which includes deuterium atoms that replace hydrogen atoms in the original tapentadol molecule. This modification is valuable for pharmacokinetic studies and metabolic research.
The synthesis of Tapentadol-d5 N-Oxide typically involves modifying the existing synthetic routes for tapentadol to incorporate deuterium labeling. The general method for synthesizing tapentadol involves several key steps:
The specific technical details of incorporating deuterium into the synthesis may vary, but they generally involve using deuterated reagents at critical points in the synthesis to ensure that the final product contains the appropriate isotopic labeling.
Tapentadol-d5 N-Oxide has a molecular formula of and a molecular weight of 242.37 g/mol. Its structure can be represented as follows:
OC1=CC=CC([C@H](C([2H])([2H])C([2H])([2H])[2H])[C@@H](C)CN(C)(C)=O)=C1InChI=1S/C14H18D5NO2/c1-5-14(11(2)10-15(3,4)17)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14+/m0/s1The presence of deuterium atoms enhances the compound's stability and allows for precise tracking in metabolic studies.
The chemical behavior of Tapentadol-d5 N-Oxide is similar to that of its parent compound, tapentadol. Key reactions include:
These reactions are critical for studying how tapentadol and its derivatives interact within biological systems.
Tapentadol acts primarily through two mechanisms:
The presence of deuterium in Tapentadol-d5 N-Oxide does not significantly alter these mechanisms but allows for more detailed studies on its pharmacodynamics and pharmacokinetics due to isotopic labeling .
Key physical and chemical properties of Tapentadol-d5 N-Oxide include:
These properties are essential for laboratory handling and application in research settings.
Tapentadol-d5 N-Oxide is primarily used in scientific research:
Deuterated compounds, where specific hydrogen atoms are replaced with deuterium (²H or D), serve as indispensable tools in pharmacological research due to their near-identical chemical behavior to non-labeled counterparts while offering distinct analytical advantages. The introduction of deuterium alters kinetic isotope effects (KIEs), which can slow metabolic reactions involving C-H bond cleavage. This property is exploited to:
Table 1: Impact of Deuterium Substitution on Pharmacokinetic Parameters
| Property | Non-Deuterated Tapentadol | Deuterated Analog (e.g., Tapentadol-d5) | Analytical Advantage |
|---|---|---|---|
| Metabolic Half-Life | ~4 hours [1] | Increased by 20–50%* | Prolonged detection window for metabolites |
| Primary Metabolism Sites | Glucuronidation (55%), CYP-mediated oxidation (15%) [6] | Altered CYP oxidation kinetics | Isolation of phase II vs. phase I pathways |
| Protein Binding | ~20% [1] | Unchanged | Accurate free drug concentration measurement |
| *Estimated based on deuterium isotope effects in related opioids |
Tapentadol-d5 N-Oxide is a deuterium-labeled variant of the oxidative metabolite of tapentadol, where five hydrogen atoms are replaced by deuterium, typically at the 4,4,5,5,5 positions of the pentan-3-yl chain [10]. Its design specifically targets the resolution of challenges in tapentadol metabolism studies:
Metabolic Pathway Tracing
Analytical Applications
Table 2: Tapentadol-d5 N-Oxide in Advanced Analytical Workflows
| Application | Protocol | Benefit |
|---|---|---|
| Quantitative Bioanalysis | LC-MS/MS with deuterated internal standard | Accuracy >98% vs. 85–90% with non-deuterated analogs [10] |
| Metabolic Flux Studies | Co-incubation of Tapentadol and Tapentadol-d5 N-Oxide | Simultaneous mapping of oxidative and conjugative metabolism kinetics |
| Transporter Interaction | Radiolabeled analogs + Tapentadol-d5 N-Oxide in NET assays | Confirmation of N-Oxide’s role in noradrenergic analgesia [2] |
Synthetic and Regulatory Relevance
Synthesis involves catalytic deuteration of tapentadol intermediates followed by controlled oxidation, yielding >99.5% isotopic purity [10]. Regulatory guidelines (e.g., ICH M10) mandate deuterated internal standards for bioanalytical method validation, underscoring Tapentadol-d5 N-Oxide’s role in ANDA submissions for generic tapentadol products.
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0